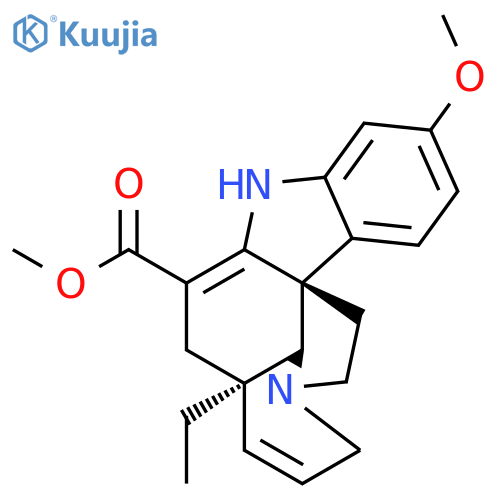Cas no 27773-39-3 (Ervamycine)
エルバマイシン(Ervamycine)は、マクロライド系抗生物質の一種であり、主にグラム陽性菌や一部のグラム陰性菌に対する抗菌活性を示します。その作用機序は細菌のリボソーム50Sサブユニットに結合し、タンパク質合成を阻害することにより抗菌効果を発揮します。特に、肺炎球菌や連鎖球菌などの呼吸器感染症起因菌に対して高い有効性が確認されています。また、従来のマクロライド系薬剤と比較して、耐性菌に対する活性が向上している点が特徴です。薬物動態的には組織移行性に優れ、肺組織や中耳液中での濃度が高く維持されるため、適応疾患に対する治療効果が期待できます。副作用プロファイルも比較的良好で、消化器症状を除き重篤な有害事象の報告は稀です。

Ervamycine structure
Ervamycine 化学的及び物理的性質
名前と識別子
-
- Aspidospermidine-3-carboxylicacid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5a,12R,19a)-
- Ervamycine
- Methyl (5α,12β,19α)-16-methoxy-2,3,6,7-tetradehydroaspidospermidi ne-3-carboxylate
- 11-Methoxytabersonine
- HDHHC
- (-)-11-Methoxytabersonine
- 16-Methoxytabersonine
- [ "11-Methoxytabersonine" ]
- Methoxytabersonine
- 1-methoxytabersonine
- C11675
- Q21099580
- HY-N3849
- Methyl(5alpha,12beta,19alpha)-16-methoxy-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate
- FS-9706
- VX294XSR6T
- CS-0024329
- (-)-11-Methoxytabersonine; 11-Methoxytabersonine; 16-Methoxytabersonine
- methyl 16-methoxy-2,3,6,7-tetradehydro-5alpha,12beta,19alpha-aspidospermidine-3-carboxylate
- CHEBI:769
- NS00094509
- ASPIDOSPERMIDINE-3-CARBOXYLIC ACID, 2,3,6,7-TETRADEHYDRO-16-METHOXY-, METHYL ESTER, (5.ALPHA.,12R,19.ALPHA.)-
- XE172909
- 27773-39-3
- methyl (1R,12R,19S)-12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate
- 16-methoxy-tabersonine
- AKOS032962272
- CHEMBL1165751
- DTXSID301032205
- Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5alpha,12R,19alpha)-
- DA-52992
-
- インチ: 1S/C22H26N2O3/c1-4-21-8-5-10-24-11-9-22(20(21)24)16-7-6-14(26-2)12-17(16)23-18(22)15(13-21)19(25)27-3/h5-8,12,20,23H,4,9-11,13H2,1-3H3/t20-,21-,22-/m0/s1
- InChIKey: AEXBRBWRPNGGEZ-FKBYEOEOSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])([H])[C@@]2(C([H])=C([H])C([H])([H])N3C([H])([H])C([H])([H])[C@@]4(C5C([H])=C([H])C(=C([H])C=5N([H])C4=1)OC([H])([H])[H])[C@@]32[H])C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 366.19400
- どういたいしつりょう: 366.194
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 50.8
じっけんとくせい
- 色と性状: Yellow powder
- PSA: 50.80000
- LogP: 3.30570
Ervamycine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3988-5mg |
Ervamycine |
27773-39-3 | 5mg |
¥ 3710 | 2024-07-20 | ||
| TRC | E214635-0.5mg |
Ervamycine |
27773-39-3 | 0.5mg |
$ 335.00 | 2022-06-05 | ||
| TRC | E214635-1mg |
Ervamycine |
27773-39-3 | 1mg |
$ 570.00 | 2022-06-05 | ||
| TargetMol Chemicals | TN3988-1 mL * 10 mM (in DMSO) |
Ervamycine |
27773-39-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN3988-5 mg |
Ervamycine |
27773-39-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN3988-1 ml * 10 mm |
Ervamycine |
27773-39-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E65460-5mg |
Methyl (5α,12β,19α)-16-methoxy-2,3,6,7-tetradehydroaspidospermidi ne-3-carboxylate |
27773-39-3 | ,HPLC≥96.5% | 5mg |
¥5280.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3988-1 mg |
Ervamycine |
27773-39-3 | 1mg |
¥2355.00 | 2022-02-28 | ||
| A2B Chem LLC | AB32894-5mg |
Ervamycine |
27773-39-3 | 5mg |
$727.00 | 2024-04-20 |
Ervamycine 関連文献
-
Franziska Kellner,Fernando Geu-Flores,Nathaniel H. Sherden,Stephanie Brown,Emilien Foureau,Vincent Courdavault,Sarah E. O'Connor Chem. Commun. 2015 51 7626
-
Jinfeng Kang,Todd R. Lewis,Alex Gardner,Rodrigo B. Andrade,Rongsheng E. Wang Org. Biomol. Chem. 2022 20 3988
-
3. Chapter 12. Alkaloids
-
Baochao Yang,Shuanhu Gao Chem. Soc. Rev. 2018 47 7926
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2015 32 1165
27773-39-3 (Ervamycine) 関連製品
- 22149-28-6(16-Hydroxytabersonine)
- 4429-63-4(Tabersonine)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:27773-39-3)Ervamycine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ